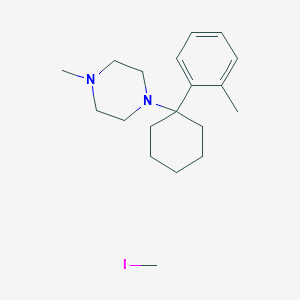
Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide is a chemical compound with the CAS registry number 21602-37-9 . This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the iodide ion in this compound makes it a salt, which can have various applications in different fields.
Métodos De Preparación
The synthesis of Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide typically involves the reaction of 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)piperazine with iodomethane. The reaction conditions usually require a solvent such as acetonitrile or ethanol and may be carried out at room temperature or under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions may include corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield reduced forms of the compound, such as amines or other reduced derivatives.
Substitution: The iodide ion in this compound can be substituted with other nucleophiles, such as chloride, bromide, or hydroxide ions, under appropriate conditions.
Aplicaciones Científicas De Investigación
Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other piperazine derivatives and related compounds.
Biology: This compound can be used in biological studies to investigate the effects of piperazine derivatives on biological systems.
Mecanismo De Acción
The mechanism of action of Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide involves its interaction with molecular targets such as receptors or enzymes. The compound may exert its effects by binding to specific receptors in the CNS, leading to modulation of neurotransmitter release or inhibition of enzyme activity. The exact molecular pathways involved can vary depending on the specific biological or chemical context .
Comparación Con Compuestos Similares
Piperazinium, 1,1-dimethyl-4-(1-(o-tolyl)cyclohexyl)-, iodide can be compared with other similar compounds, such as:
1,1-Dimethyl-4-(o-tolyl)piperazine: This compound lacks the iodide ion and may have different chemical and biological properties.
1,1-Dimethyl-4-(1-(p-tolyl)cyclohexyl)piperazine: This compound has a para-tolyl group instead of an ortho-tolyl group, which can affect its reactivity and interactions.
1,1-Dimethyl-4-(1-(m-tolyl)cyclohexyl)piperazine: This compound has a meta-tolyl group, leading to different steric and electronic effects compared to the ortho-tolyl derivative.
Propiedades
Número CAS |
21602-37-9 |
|---|---|
Fórmula molecular |
C19H31IN2 |
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
iodomethane;1-methyl-4-[1-(2-methylphenyl)cyclohexyl]piperazine |
InChI |
InChI=1S/C18H28N2.CH3I/c1-16-8-4-5-9-17(16)18(10-6-3-7-11-18)20-14-12-19(2)13-15-20;1-2/h4-5,8-9H,3,6-7,10-15H2,1-2H3;1H3 |
Clave InChI |
ZSYCYUNWZBYRNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2(CCCCC2)N3CCN(CC3)C.CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


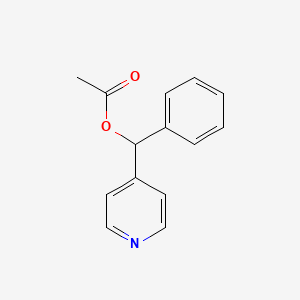
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
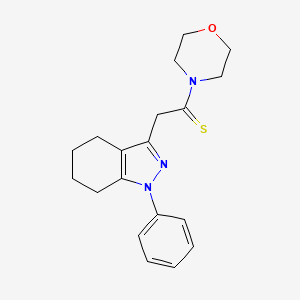
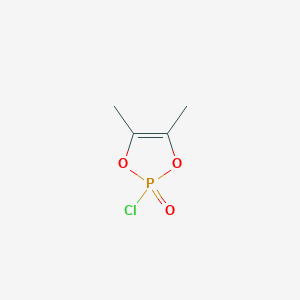
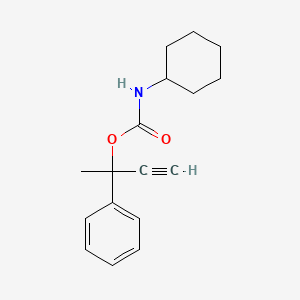
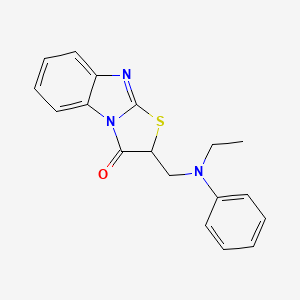
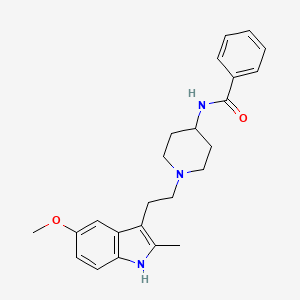

![1-[Ethyl(phenyl)amino]propan-2-one](/img/structure/B14699067.png)
![Bicyclo[3.2.0]hept-1-ene](/img/structure/B14699068.png)
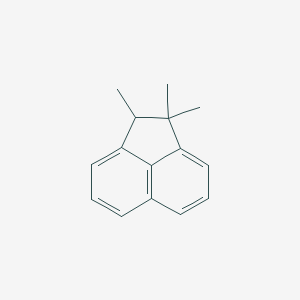
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)


